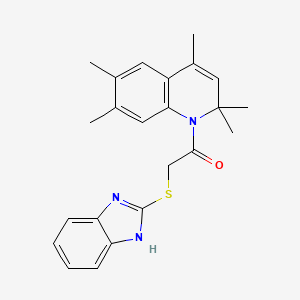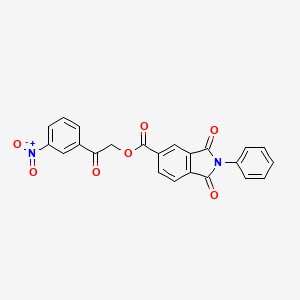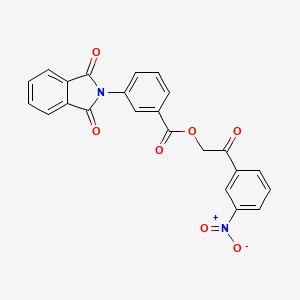
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring and a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.
Sulfanylation: The benzodiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Quinoline Derivative Synthesis: The quinoline derivative can be synthesized separately through the cyclization of aniline derivatives with ketones or aldehydes.
Coupling Reaction: Finally, the benzodiazole-sulfanyl compound is coupled with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic rings and sulfanyl group could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving benzodiazole or quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The benzodiazole ring could interact with aromatic residues in the target protein, while the sulfanyl group may form hydrogen bonds or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with one less methyl group.
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with two less methyl groups.
Uniqueness
The presence of the pentamethyl-substituted quinoline ring in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.
Propiedades
Fórmula molecular |
C23H25N3OS |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H25N3OS/c1-14-10-17-16(3)12-23(4,5)26(20(17)11-15(14)2)21(27)13-28-22-24-18-8-6-7-9-19(18)25-22/h6-12H,13H2,1-5H3,(H,24,25) |
Clave InChI |
UJPWEWQBHITGDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CSC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B11619674.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619676.png)
![ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11619677.png)
![N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11619702.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619703.png)

![methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619711.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide](/img/structure/B11619716.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11619719.png)
![2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium](/img/structure/B11619721.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11619724.png)
